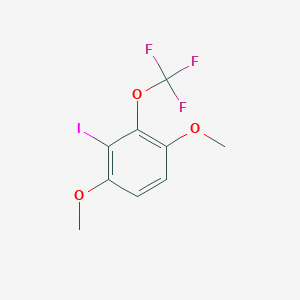

1,4-Dimethoxy-2-iodo-3-(trifluoromethoxy)benzene

Description

1,4-Dimethoxy-2-iodo-3-(trifluoromethoxy)benzene is a polyfunctional aromatic compound featuring a benzene ring substituted with two methoxy groups at positions 1 and 4, an iodine atom at position 2, and a trifluoromethoxy group at position 3. This combination of electron-donating (methoxy) and electron-withdrawing (trifluoromethoxy, iodine) substituents creates a unique electronic environment, influencing its reactivity and physical properties. Such compounds are of interest in pharmaceutical chemistry and materials science, particularly in cross-coupling reactions (e.g., Suzuki, Ullmann) due to iodine’s role as a superior leaving group compared to lighter halogens like bromine or chlorine.

Properties

Molecular Formula |

C9H8F3IO3 |

|---|---|

Molecular Weight |

348.06 g/mol |

IUPAC Name |

2-iodo-1,4-dimethoxy-3-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C9H8F3IO3/c1-14-5-3-4-6(15-2)8(7(5)13)16-9(10,11)12/h3-4H,1-2H3 |

InChI Key |

UVTHCFBPHABADY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)I)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethoxy-2-iodo-3-(trifluoromethoxy)benzene typically involves the iodination of a suitable precursor, such as 1,4-dimethoxybenzene, followed by the introduction of the trifluoromethoxy group. Common reagents used in these reactions include iodine and trifluoromethoxy-containing reagents. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination and trifluoromethoxylation processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethoxy-2-iodo-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The iodo group can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction: The methoxy groups can be oxidized or reduced to form different functional groups.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1,4-Dimethoxy-2-iodo-3-(trifluoromethoxy)benzene has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1,4-Dimethoxy-2-iodo-3-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The iodo and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to specific effects.

Comparison with Similar Compounds

Substituent Effects and Reactivity

The target compound’s reactivity is shaped by the interplay of its substituents:

- Methoxy groups (1,4-positions) : Electron-donating, activating the ring toward electrophilic substitution.

- Trifluoromethoxy group (3-position) : Electron-withdrawing via inductive effects, deactivating the ring and directing incoming electrophiles to specific positions.

- Iodine (2-position) : A heavy halogen with high polarizability, making it a favorable leaving group in nucleophilic aromatic substitution or cross-coupling reactions.

Comparison with Brominated Analogs :

lists 1-bromo-3-(trifluoromethoxy)benzene (CAS 2252-44-0) and 1-bromo-4-(trifluoromethoxy)benzene (CAS 407-14-7). These analogs differ in halogen type (Br vs. I) and substituent positions. Key distinctions include:

- Reactivity : Iodine’s larger atomic radius and lower electronegativity enhance its leaving-group ability compared to bromine, making the target compound more reactive in cross-coupling reactions.

- Electronic Effects : The absence of methoxy groups in the brominated analogs simplifies their electronic profiles, reducing steric hindrance and regiochemical complexity.

Physical Properties

A comparative analysis of physical properties is summarized below:

Notes:

- The target compound’s higher molecular weight (335 vs. 241 g/mol for brominated analogs) suggests elevated boiling points and density, though experimental data are unavailable.

- The brominated analogs’ lower molecular weight and simpler substitution patterns result in well-characterized physical properties, as shown in .

Biological Activity

1,4-Dimethoxy-2-iodo-3-(trifluoromethoxy)benzene (CAS: 1803876-83-6) is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈F₃IO₃, with a molecular weight of 348.06 g/mol. The presence of both iodine and trifluoromethoxy groups contributes to its chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈F₃IO₃ |

| Molecular Weight | 348.06 g/mol |

| CAS Number | 1803876-83-6 |

| Melting Point | Not available |

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, benzamide derivatives have shown promising results in inhibiting various cancer cell lines, including breast cancer and lymphoma . The trifluoromethoxy group is known to enhance biological activity by modifying the lipophilicity and electronic properties of the molecule .

The biological activity of this compound may be attributed to its interaction with specific molecular targets involved in cellular signaling pathways. It is hypothesized that the compound might act as an inhibitor of certain kinases or enzymes that regulate cell proliferation and survival.

Case Studies

Safety and Toxicity

Toxicological assessments are crucial for understanding the safety profile of new compounds. While specific toxicity data for this compound are not extensively documented, related compounds have shown varying degrees of toxicity depending on their structure and functional groups.

Toxicity Data Table

| Compound | Toxicity Level |

|---|---|

| Related benzamide derivatives | Moderate to high |

| Trifluoromethoxy compounds | Variable; further studies needed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.